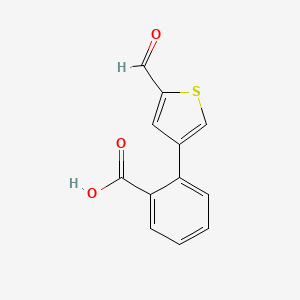
4-(5-Cyano-2-fluorophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Cyano-2-fluorophenyl)benzoic acid (4-CFPBA) is a compound belonging to the class of aromatic acids, which is characterized by the presence of a benzene ring and a carboxylic acid functional group. It is a colorless solid and is soluble in water and ethanol. 4-CFPBA is widely used in scientific research applications due to its strong fluorescence and reactivity. It is also used in the synthesis of other compounds.
Mecanismo De Acción
4-(5-Cyano-2-fluorophenyl)benzoic acid, 95% is a fluorescent compound that is capable of emitting light when exposed to ultraviolet (UV) light. When excited by UV light, the electrons in the compound move to a higher energy state and then return to the ground state, releasing energy in the form of light. This light is then detected by a fluorescence microscope or a fluorescence detector, which can be used to visualize or quantify the presence of 4-(5-Cyano-2-fluorophenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
4-(5-Cyano-2-fluorophenyl)benzoic acid, 95% is generally regarded as a non-toxic compound and does not have any significant biochemical or physiological effects. However, it has been found to be mutagenic in some in vitro studies. Therefore, care should be taken when handling the compound and exposure should be minimized.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(5-Cyano-2-fluorophenyl)benzoic acid, 95% in lab experiments is its strong fluorescence. This allows for the visualization of intracellular structures and the detection and quantification of various biomolecules. Additionally, the compound is relatively easy to synthesize and is relatively non-toxic. However, 4-(5-Cyano-2-fluorophenyl)benzoic acid, 95% can be mutagenic in some in vitro studies and should be handled with care.
Direcciones Futuras
There are several possible future directions for the use of 4-(5-Cyano-2-fluorophenyl)benzoic acid, 95%. One potential application is in the development of fluorescent probes for the detection of various biomolecules. Additionally, the compound could be used in the development of fluorescent markers for the study of protein-protein interactions. Furthermore, 4-(5-Cyano-2-fluorophenyl)benzoic acid, 95% could be used in the synthesis of other compounds, such as drugs or fluorescent dyes. Finally, the compound could be used in the development of new methods for the detection and quantification of biomolecules.
Métodos De Síntesis
4-(5-Cyano-2-fluorophenyl)benzoic acid, 95% can be synthesized from the reaction of 4-fluorobenzoic acid with 5-cyanotoluene in the presence of sulfuric acid as a catalyst. The reaction is carried out in an inert atmosphere at a temperature of 80-90°C and a pressure of 1 atm. The product is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-(5-Cyano-2-fluorophenyl)benzoic acid, 95% has been extensively used in scientific research due to its strong fluorescence and reactivity. It is used as a fluorescent dye in fluorescence microscopy, which enables the visualization of intracellular structures. It is also used in the synthesis of fluorescent probes, which are used in the detection and quantification of various biomolecules. Additionally, 4-(5-Cyano-2-fluorophenyl)benzoic acid, 95% is used as a fluorescent marker in the study of protein-protein interactions and as a substrate in enzyme assays.
Propiedades
IUPAC Name |
4-(5-cyano-2-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-6-1-9(8-16)7-12(13)10-2-4-11(5-3-10)14(17)18/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAAJCGACBYUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C#N)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683284 |
Source


|
| Record name | 5'-Cyano-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261915-00-7 |
Source


|
| Record name | 5'-Cyano-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369219.png)









